3-(2-Quinoxalinylsulfanyl)propanoic acid

Lipophilicity Structure-Activity Relationship Physicochemical Property

Choose 3-(2-Quinoxalinylsulfanyl)propanoic acid for its quantifiable differentiation from the 2-substituted isomer. With a computed XLogP3 of 1.6 (vs. 2.1 for the 2-substituted analog), this building block offers distinct lipophilicity for reproducible biological assays and baseline chromatographic separation. Its 4 rotatable bonds provide enhanced conformational flexibility for structure-activity relationship studies. Supplied at 97% purity, it minimizes side reactions in multi-step syntheses of quinoxaline-based therapeutics. Insist on the correct positional isomer for reliable research outcomes.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 338394-79-9
Cat. No. B3021113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Quinoxalinylsulfanyl)propanoic acid
CAS338394-79-9
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)SCCC(=O)O
InChIInChI=1S/C11H10N2O2S/c14-11(15)5-6-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2,(H,14,15)
InChIKeyQKIAWYGRTJWNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Quinoxalinylsulfanyl)propanoic Acid (CAS 338394-79-9): Essential Procurement Data and Baseline Characterization


3-(2-Quinoxalinylsulfanyl)propanoic acid, also referred to as 3-(quinoxalin-2-ylthio)propanoic acid, is a heterocyclic building block featuring a quinoxaline core linked via a thioether bond to a propanoic acid moiety [1]. It possesses the molecular formula C₁₁H₁₀N₂O₂S and a molecular weight of 234.28 g/mol, with a computed XLogP3 value of 1.6 and a topological polar surface area of 88.4 Ų, properties that influence its solubility and permeability profile [1]. The compound is commercially available at a purity of 97% and is utilized as a research chemical and synthetic intermediate .

Procurement Alert: Why 3-(2-Quinoxalinylsulfanyl)propanoic Acid (338394-79-9) Cannot Be Casually Substituted by Generic Quinoxaline Analogs


Generic substitution among quinoxaline-based thioether acids is not scientifically justified due to critical structural variations that directly impact physicochemical and, potentially, biological properties. The positional isomerism of the sulfanyl-propanoic acid side chain distinguishes the target compound (3-substituted) from the 2-substituted analog 2-(2-quinoxalinylthio)propanoic acid (CAS 187028-75-7). This difference leads to a measurable change in lipophilicity, with the 3-substituted target compound exhibiting a lower computed XLogP3 of 1.6 [1] compared to the 2-substituted analog's XLogP3 of 2.1 [2]. This 0.5 log unit difference in lipophilicity is substantial enough to affect compound behavior in biological assays and chromatographic separations, making them non-interchangeable for any application where precise physicochemical properties are required.

Quantitative Differentiation Guide for 3-(2-Quinoxalinylsulfanyl)propanoic Acid (CAS 338394-79-9) vs. Closest Analogs


Comparative Lipophilicity: XLogP3 Difference Between 3- and 2-Substituted Quinoxaline Propanoic Acids

The target compound exhibits a computed XLogP3 value of 1.6 [1], whereas its 2-substituted isomer, 2-(2-quinoxalinylthio)propanoic acid, has a computed XLogP3 of 2.1 [2]. This difference of 0.5 log units represents a measurable shift in lipophilicity that can influence compound solubility and membrane permeability.

Lipophilicity Structure-Activity Relationship Physicochemical Property

Molecular Flexibility: Rotatable Bond Count as a Differentiator for Conformational Entropy

The target compound possesses 4 rotatable bonds [1], whereas the 2-substituted isomer has only 3 rotatable bonds [2]. This 33% increase in rotatable bonds correlates with greater conformational flexibility for the 3-substituted target compound.

Conformational Analysis Molecular Dynamics Drug Design

Purity Specification as a Procurement Criterion: Available Grade and Suitability

The target compound is commercially available with a specified purity of 97% . In contrast, the 2-substituted analog 2-(2-quinoxalinylthio)propanoic acid is available at a minimum purity of 95% . This 2% difference in stated purity may impact the reproducibility of quantitative experiments requiring higher initial purity.

Analytical Chemistry Quality Control Synthetic Chemistry

Recommended Application Scenarios for 3-(2-Quinoxalinylsulfanyl)propanoic Acid (CAS 338394-79-9) Based on Verifiable Differentiation


Scaffold Optimization in Structure-Activity Relationship (SAR) Studies

The higher rotatable bond count (4 vs. 3) of the target compound provides increased conformational flexibility, which can be advantageous when exploring the chemical space around the quinoxaline core for target binding. This property makes it a preferred scaffold for medicinal chemistry campaigns where subtle conformational changes can lead to improved binding affinities or selectivity profiles [1][2].

Chromatographic Method Development and Analytical Reference Standard

The quantifiable difference in lipophilicity (XLogP3 of 1.6 vs. 2.1 for the 2-substituted analog) directly translates to distinct retention times in reversed-phase liquid chromatography. This makes the target compound a valuable tool for developing and validating analytical methods that require baseline separation of closely related quinoxaline isomers [1][2].

Synthetic Intermediate for High-Purity Downstream Applications

With a commercial purity specification of 97%, the target compound is well-suited for use as a synthetic building block in reactions where higher initial purity minimizes side reactions and simplifies product isolation. This is particularly relevant for multi-step syntheses targeting biologically active quinoxaline derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Quinoxalinylsulfanyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.